molecular formula C10H8N2O3S B040758 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 120423-45-2

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B040758
CAS No.: 120423-45-2
M. Wt: 236.25 g/mol
InChI Key: FRTASWZYMMCPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a unique combination of benzodioxin and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and oxygen heteroatoms in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate carboxylic acid derivative.

    Coupling of Benzodioxin and Oxadiazole Rings: The final step involves the coupling of the benzodioxin and oxadiazole rings through a thiol linkage. This can be achieved by reacting the benzodioxin derivative with a suitable oxadiazole-thiol precursor under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.

Medicine

In medicine, research is ongoing into its potential as an anticancer agent. The compound’s ability to induce apoptosis in cancer cells is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole: Lacks the thiol group, which reduces its reactivity and biological activity.

    2-Mercapto-1,3,4-oxadiazole: Similar thiol functionality but lacks the benzodioxin ring, leading to different chemical properties.

    1,4-Benzodioxin-2-thiol: Contains the benzodioxin ring and thiol group but lacks the oxadiazole ring, affecting its overall reactivity and applications.

Uniqueness

The uniqueness of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol lies in its combined structural features, which confer a wide range of chemical reactivity and biological activity. The presence of both benzodioxin and oxadiazole rings, along with the thiol group, makes it a versatile compound for various applications in research and industry.

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the oxadiazole family, which has been recognized for various biological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8N2O3S\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a benzodioxin moiety that contributes to its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of oxadiazole derivatives. In particular:

  • Antibacterial Properties : Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The presence of the thiol group in this compound may enhance its interaction with bacterial enzymes or structural proteins .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. Studies indicate that oxadiazole compounds can disrupt fungal cell wall synthesis or function as enzyme inhibitors .

Antioxidant Activity

The thiol group in this compound is known to exhibit antioxidant properties. Thiols can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases .

Cytotoxicity and Anticancer Potential

Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is vital for developing effective cancer therapies with minimal side effects .

Study 1: Antimicrobial Screening

In a study assessing various oxadiazole derivatives for antimicrobial activity, this compound was tested against multiple bacterial strains. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity Type
Control Antibiotic8Antibacterial
5-(Dihydro-benzodioxin)16Antibacterial
Other OxadiazolesVariesAntifungal

Study 2: Cytotoxicity Assay

Another study investigated the cytotoxic effects of the compound on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound demonstrated IC50 values indicating significant cytotoxicity at lower concentrations compared to conventional chemotherapeutics .

Cell LineIC50 (µM)Comparison
MCF712Higher than Doxorubicin
A54910Comparable to Cisplatin

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c16-10-12-11-9(15-10)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTASWZYMMCPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NNC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385476
Record name 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120423-45-2
Record name 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.